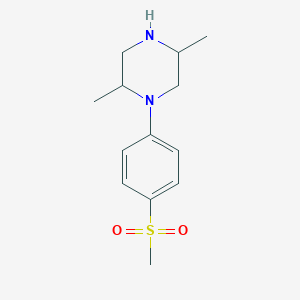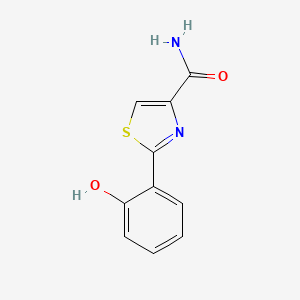
pulicatin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pulicatin F is a natural product found in Streptomyces species CP32. It is a member of the 1,3-thiazoles and aromatic amides classes of compounds. This compound has shown significant antifungal activity and is of interest in various scientific research fields .
Vorbereitungsmethoden
Pulicatin F can be synthesized through microbial co-culture or mixed fermentation. This method involves the co-culture of Durum wheat plant roots-associated bacterium Pantoea agglomerans and date palm leaves-derived fungus Penicillium citrinum. The co-culture leads to the induction of cryptic biosynthetic pathways, resulting in the production of this compound along with other metabolites .
Analyse Chemischer Reaktionen
Pulicatin F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pulicatin F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antifungal properties and its potential use as an antimicrobial agent. Additionally, this compound has been investigated for its role in activating the Notch signaling pathway, which is important for cellular processes such as embryonic development, differentiation, and tissue homeostasis .
Wirkmechanismus
Pulicatin F exerts its effects by activating the Notch signaling pathway. This pathway is crucial for various cellular processes, including embryonic development and tissue homeostasis. This compound interacts with the Notch receptor, leading to its activation and subsequent downstream signaling events. This activation can result in apoptosis in certain cell types, such as HL-60 cells .
Vergleich Mit ähnlichen Verbindungen
Pulicatin F is similar to other pulicatin derivatives, such as pulicatin H and aeruginaldehyde. These compounds also exhibit antifungal activity and share similar structural features. this compound is unique in its specific molecular structure and its particular effects on the Notch signaling pathway .
Eigenschaften
Molekularformel |
C10H8N2O2S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H8N2O2S/c11-9(14)7-5-15-10(12-7)6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14) |
InChI-Schlüssel |
AETDFAXPCFASDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)

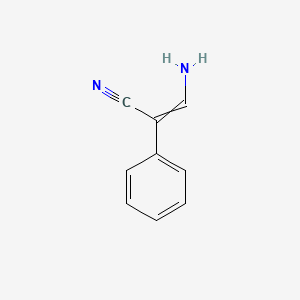

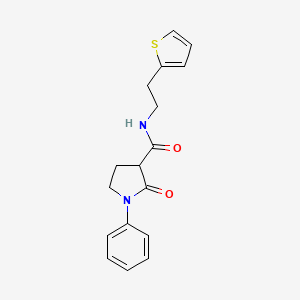
![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
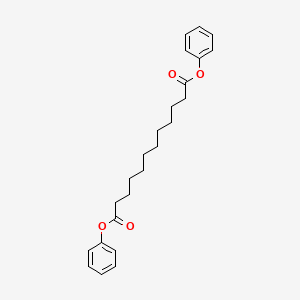



![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)
